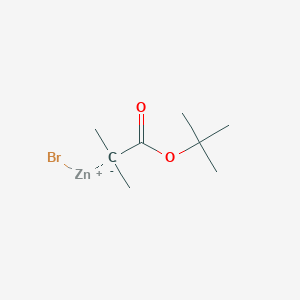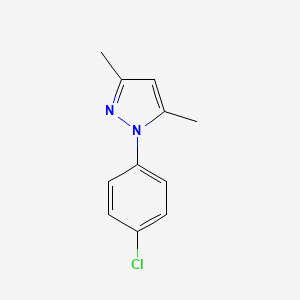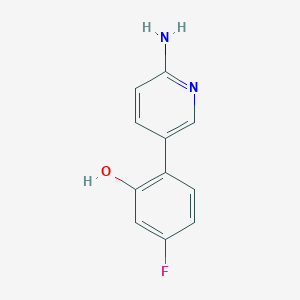
3-(6-Aminopyridin-3-yl)-4-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Aminopyridin-3-yl)-4-chlorophenol, commonly referred to as 6-APC, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 101-102°C, and is soluble in both water and organic solvents. 6-APC is an important reagent in the synthesis of various heterocyclic compounds, and has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, 6-APC has been studied for its potential applications in biochemistry, pharmacology, and physiology.
Applications De Recherche Scientifique
6-APC has been used for a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridazines, pyrimidines, and pyrrolidines. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, 6-APC has been studied for its potential applications in biochemistry, pharmacology, and physiology.
Mécanisme D'action
The mechanism of action of 6-APC is not well understood. However, it is believed to act as a proton donor, donating protons to other molecules. This can lead to the formation of new bonds or the breaking of existing bonds, depending on the reaction conditions. In addition, 6-APC can act as an electron acceptor, accepting electrons from other molecules. This can lead to the formation of new bonds or the breaking of existing bonds, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-APC are not well understood. However, it has been shown to inhibit the growth of certain types of bacteria, and has been studied for its potential applications in cancer therapy. In addition, 6-APC has been studied for its potential applications in the treatment of various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
6-APC has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. In addition, it is easy to synthesize, and the reaction can be carried out at relatively low temperatures. The main limitation of 6-APC is that it is not very stable, and can easily decompose if exposed to high temperatures or light.
Orientations Futures
The potential applications of 6-APC are still being explored, and there are a number of potential future directions for research. These include further studies into its potential applications in cancer therapy, as well as its potential use in the treatment of neurological disorders. In addition, further studies into its mechanism of action and biochemical and physiological effects could lead to new and improved applications. Finally, 6-APC could be used in the development of new and improved synthetic methods for the synthesis of organic compounds.
Méthodes De Synthèse
6-APC is synthesized from the reaction of 4-chlorophenol and 6-aminopyridine. This reaction is typically carried out in a basic medium, such as sodium hydroxide or potassium hydroxide, and is usually heated to temperatures of up to 80°C. The reaction is usually complete after a few hours. The product is then filtered and recrystallized to purify it. The yield of the reaction is typically around 95%.
Propriétés
IUPAC Name |
3-(6-aminopyridin-3-yl)-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-3-2-8(15)5-9(10)7-1-4-11(13)14-6-7/h1-6,15H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVDFXPGWKKBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CN=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329986.png)



![[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6330009.png)


![N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95%](/img/structure/B6330027.png)